6-Cyclopropylpyrimidine-4-carboxylic acid

Description

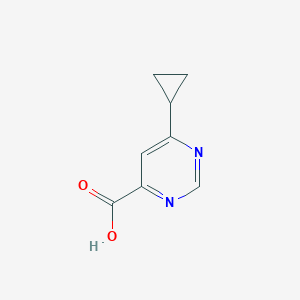

6-Cyclopropylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a cyclopropyl substituent at the 6-position and a carboxylic acid group at the 4-position. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as enzymes and receptors. These analogs are often intermediates in pharmaceutical synthesis, where substituent modifications tailor reactivity, solubility, and target affinity .

Properties

IUPAC Name |

6-cyclopropylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-8(12)7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJDNPIUASSAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368381-90-1 | |

| Record name | 6-cyclopropylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine precursor, followed by the introduction of the carboxylic acid group through oxidation or other functional group transformations. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors, advanced purification techniques, and stringent quality control measures are common in industrial production to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride under controlled conditions.

Substitution: Various halogenating agents, nucleophiles, or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

6-Cyclopropylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a cyclopropyl group and a carboxylic acid functional group. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential applications in organic synthesis, biological research, and medicinal chemistry.

Scientific Research Applications

1. Organic Synthesis

- Building Block : this compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical reactions, including substitution and oxidation, making it versatile for synthesizing new compounds.

- Reagent : It is used as a reagent in reactions involving pyrimidine derivatives, contributing to the development of novel synthetic pathways.

2. Biological Research

- Enzyme Interaction Studies : The compound is utilized in studies investigating enzyme interactions and metabolic pathways involving pyrimidines. Its structural features enable researchers to explore its role in modulating enzyme activity, which is critical for understanding biochemical processes.

- Pharmacological Investigations : There is ongoing research into its potential as a lead compound for developing pharmaceuticals targeting diseases related to pyrimidine metabolism. This includes evaluating its efficacy against specific biological targets.

3. Medicinal Chemistry

- Drug Development : this compound is being explored for its therapeutic potential, particularly in the treatment of conditions linked to pyrimidine metabolism disorders. Its unique structure may confer specific biological activities that can be harnessed in drug design.

- Anticancer and Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anticancer and anti-inflammatory activities, warranting further investigation into its mechanism of action and therapeutic applications.

4. Industrial Applications

- Agrochemicals : The compound finds use in the production of agrochemicals, where its properties can be leveraged to develop herbicides or other agricultural products that target specific pathways in plants.

- Dyes and Specialty Chemicals : Its chemical characteristics also make it suitable for synthesizing dyes and other specialty chemicals used in various industrial applications.

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds highlight how substituent variations influence physicochemical and functional properties:

5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid

- Substituents : Chloro (C5), hydroxyl (C6), cyclopropyl (C2).

- Properties : The hydroxyl and chlorine groups increase polarity, enhancing hydrogen bonding and electrophilic reactivity. This compound may serve as a precursor for antiviral or antibacterial agents due to its halogenated structure .

1-[6-(Cyclopropylamino)-4-pyrimidinyl]-4-piperidinecarboxylic acid

- Substituents: Cyclopropylamino (C6), piperidine-carboxylic acid (C4).

- Properties : The piperidine ring introduces basicity, improving solubility under acidic conditions. Such derivatives are common in kinase inhibitors, where the rigid cyclopropyl group stabilizes binding conformations .

6-((Cyclopropylmethyl)amino)pyrimidine-4-carboxylic acid

- Substituents: Cyclopropylmethylamino (C6).

- Properties : The bulky cyclopropylmethyl group enhances hydrophobic interactions, making it suitable for targeting protein pockets. This compound is marketed as a pharmaceutical intermediate (CAS: 1439902-90-5) .

2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid

- Substituents : Cyclopropyl (C2), methyl (C6).

- Properties : The methyl group increases lipophilicity (LogP), favoring membrane permeability but reducing aqueous solubility. Its low molecular weight (178.19 g/mol) suggests utility in prodrug design .

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid

- Substituents: Chloro (C5), pyridin-3-ylmethyl-methylamino (C6).

- Properties : The pyridine moiety enables π-π stacking interactions, critical for binding aromatic residues in enzymes. This compound (CAS: 1165936-28-6) is a candidate for targeted cancer therapies .

6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid

- Substituents: Amino (C6), chloro (C5).

- Properties: The amino group enhances nucleophilicity, facilitating cross-coupling reactions. This derivative may act as a building block for nucleotide analogs .

Comparative Data Table

Biological Activity

6-Cyclopropylpyrimidine-4-carboxylic acid is a compound of growing interest in various scientific fields, particularly in biology and medicine. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine carboxylic acid family. Its molecular formula is , and it features a cyclopropyl group attached to the pyrimidine ring, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may function as an inhibitor or activator, influencing various biochemical pathways associated with pyrimidine metabolism. This compound has been implicated in several metabolic pathways, particularly those related to nucleic acid synthesis and degradation.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes:

- Inhibition of Kinases : The compound has been shown to inhibit kinases such as PfGSK3 and PfPK6, which are critical targets for developing antimalarial drugs. In studies, it demonstrated significant inhibitory effects against these kinases, suggesting its potential as a therapeutic agent against malaria .

- ACE Inhibition : In related studies, structural analogs of pyrimidine derivatives have exhibited angiotensin-converting enzyme (ACE) inhibitory activity. This suggests that this compound may also have cardiovascular implications .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. Its effectiveness against certain bacterial strains has been documented, making it a candidate for further investigation in antimicrobial therapy.

Study on Antimalarial Activity

A notable study evaluated the efficacy of this compound as an antimalarial agent. The results indicated that the compound inhibited the growth of Plasmodium falciparum at low micromolar concentrations, showcasing its potential as a lead compound for drug development .

Toxicological Profile

Toxicological assessments have revealed that this compound has a favorable safety profile in preliminary animal studies. It was shown to be rapidly absorbed and eliminated with minimal accumulation in tissues, indicating a low risk of toxicity at therapeutic doses .

Pharmaceutical Development

The compound's ability to inhibit key enzymes involved in disease processes positions it as a promising candidate for pharmaceutical development. Its role in pyrimidine metabolism could facilitate the creation of novel therapies for conditions such as cancer and infectious diseases.

Agricultural Use

In addition to its biomedical applications, this compound is being explored for use in agrochemicals due to its herbicidal properties. It mimics plant hormones and can selectively control weed populations without affecting crop growth .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | |

| Mechanism of Action | Enzyme inhibition (e.g., PfGSK3, ACE) |

| Biological Activity | Antimicrobial, antimalarial |

| Toxicological Profile | Rapid absorption, low tissue accumulation |

| Potential Applications | Pharmaceuticals, agrochemicals |

Q & A

Q. What are the standard synthetic routes for 6-Cyclopropylpyrimidine-4-carboxylic acid, and what catalysts or solvents are typically employed?

The synthesis often involves multi-step reactions, including condensation of cyclopropane-containing precursors with pyrimidine derivatives, followed by cyclization and functional group modifications. For example, palladium or copper catalysts are frequently used in cross-coupling reactions to introduce the cyclopropyl group, while solvents like dimethylformamide (DMF) or toluene are employed under controlled temperature conditions (60–100°C) . Researchers should optimize reaction parameters (e.g., catalyst loading, solvent polarity) to maximize yield and purity.

Q. How should researchers handle and store this compound to ensure laboratory safety?

This compound should be handled by qualified personnel in fume hoods with appropriate PPE (gloves, lab coats, eye protection). Storage requires anhydrous conditions at 2–8°C in tightly sealed containers to prevent hydrolysis or oxidation. Safety data sheets emphasize avoiding inhalation, skin contact, or ingestion, with emergency protocols including immediate washing and medical consultation for exposure .

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the cyclopropyl and pyrimidine moieties, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) validates molecular weight, and Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields reported for cyclopropane ring formation in pyrimidine derivatives?

Discrepancies in yields may arise from variations in catalyst activity (e.g., Pd vs. Cu), solvent polarity, or reaction time. Systematic parameter screening using Design of Experiments (DoE) methodologies can identify optimal conditions. For example, toluene may enhance steric control in cyclopropane formation compared to DMF, while lower temperatures (≤60°C) reduce side reactions .

Q. How can computational chemistry methods predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations can model electron density distribution to predict sites for nucleophilic/electrophilic attacks. Molecular dynamics simulations assess solvent effects on reaction kinetics. For instance, the cyclopropyl ring’s strain energy (~27 kcal/mol) may influence its stability in acidic or basic media .

Q. What experimental controls are essential when studying the acid-base behavior of this compound in different solvent systems?

Use buffered solutions (pH 3–10) to track protonation states via UV-Vis spectroscopy. Include internal standards (e.g., sodium benzoate) to calibrate measurements. Polar aprotic solvents (e.g., acetonitrile) minimize solvolysis, while aqueous systems require ionic strength adjustments to avoid precipitation .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Prioritize target-specific in vitro assays, such as enzyme inhibition studies (e.g., kinase assays) or antimicrobial susceptibility testing (e.g., broth microdilution). Use negative controls (solvent-only) and positive controls (known inhibitors) to validate results. Cell-based assays (e.g., cytotoxicity in cancer lines) should adhere to OECD guidelines for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.